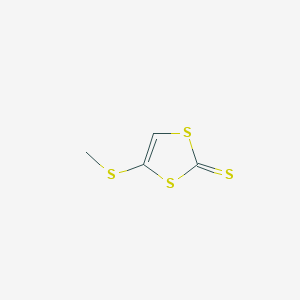

1,3-Dithiole-2-thione, 4-(methylthio)-

Description

1,3-Dithiole-2-thione derivatives are sulfur-rich heterocyclic compounds with significant applications in materials science, particularly as precursors for tetrathiafulvalenes (TTFs), which exhibit high electrical conductivity and superconductivity . The 4-(methylthio) substitution enhances electron-donating properties, making this compound a critical intermediate in synthesizing charge-transfer salts and organic semiconductors. Its synthesis typically involves alkylation or thiolation reactions, as demonstrated by Jia et al. (2001), who developed a streamlined method using cesium hydroxide and brominated reagents . The methylthio group (-SCH₃) at the 4-position introduces steric and electronic effects that influence molecular packing and conjugation, critical for optoelectronic performance .

Properties

IUPAC Name |

4-methylsulfanyl-1,3-dithiole-2-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4S4/c1-6-3-2-7-4(5)8-3/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHEAEHGFZATQDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CSC(=S)S1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30454613 | |

| Record name | 1,3-Dithiole-2-thione, 4-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49687-08-3 | |

| Record name | 1,3-Dithiole-2-thione, 4-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Below is a detailed comparison of 1,3-dithiole-2-thione, 4-(methylthio)- with analogous compounds, focusing on synthesis, physicochemical properties, and applications.

4-(2-Hydroxyethylthio)-5-(methylthio)-1,3-dithiole-2-thione

- Structure : Differs by a hydroxyethylthio (-SCH₂CH₂OH) substituent at the 4-position, alongside the methylthio group at the 5-position.

- Synthesis: Prepared via nucleophilic substitution of 4-(2-cyanoethylthio)-5-(methylthio)-1,3-dithiole-2-thione with cesium hydroxide and 2-bromoethanol, achieving quantitative yields .

- Properties : The hydroxyl group enhances solubility in polar solvents, enabling applications in aqueous-phase reactions. However, the additional oxygen atom reduces electron density compared to the purely sulfur-substituted parent compound .

- Applications : Used as a precursor for tosylate derivatives (98% yield), which are intermediates in cross-coupling reactions for conductive polymers .

5,6-Bis(methylthio)-1,3-dithiolo[4,5-b][1,4]dithiin-2-thione

- Structure : Features a fused dithiin ring system with two methylthio groups, increasing steric bulk and π-conjugation.

- Synthesis : Produced via lithiation, selenium addition, and alkylation with 1,2-dibromoethane. Cross-coupling with triethyl phosphite yields tetrathiafulvalenes .

- Properties : The extended conjugated system improves charge-carrier mobility, but the fused rings reduce solubility in common organic solvents.

- Applications : Forms conducting salts with higher thermal stability than simpler dithiole-thiones, suitable for high-temperature superconductors .

5-Methylcyclopentadieno-1,3-dithiol-2-thione

- Structure: Incorporates a cyclopentadieno moiety fused to the dithiole ring, replacing the methylthio group with a methylcyclopentadienyl substituent.

- Synthesis: Synthesized via lithiation of cyclopentadieno-dithiol precursors followed by alkylation. The process is less efficient (57% yield for intermediate steps) compared to the cesium hydroxide method .

- Properties: The cyclopentadieno group introduces aromaticity, enhancing stability but reducing reactivity in cross-coupling reactions.

- Applications: Primarily used to generate pseudoazulenes and non-linear optical materials .

Tabulated Comparison of Key Parameters

Research Findings and Trends

- Electronic Effects: The methylthio group in 4-(methylthio)-1,3-dithiole-2-thione provides superior electron-donating capacity compared to hydroxyethylthio or cyclopentadieno substituents, as evidenced by shorter C–S bond lengths (1.650–1.743 Å vs. 1.819 Å in fused dithiin derivatives) .

- Synthetic Efficiency : Alkylation with cesium hydroxide (quantitative yields ) outperforms lithiation-based methods (57% yields ), highlighting its industrial viability.

- Material Performance : TTFs derived from 4-(methylthio)- exhibit higher conductivity (10²–10³ S/cm) than those from fused dithiin systems, attributed to better molecular packing .

Preparation Methods

Temperature Sensitivity

Elevated temperatures (>200°C) promote ring formation but risk decomposition. For example, the high-pressure method requires precise thermal control to avoid dimerization.

Solvent Effects

Polar solvents stabilize charged intermediates in nucleophilic substitutions, while nonpolar solvents (e.g., hexane) improve cyclization efficiency.

Catalyst Roles

Zinc oxide in nucleophilic substitutions enhances methyl group transfer by coordinating sulfur lone pairs, reducing energy barriers.

Q & A

Basic Research Questions

Q. What are reliable synthetic routes for 4-(methylthio)-1,3-dithiole-2-thione, and how do reaction conditions affect yield?

- Methodology :

- Direct alkylation : React di(tetraethylammonium) bis(1,3-dithiol-2-thione-4,5-dithiolate) zincate with 3-bromopropionitrile in the presence of pyridine hydrochloride, yielding orange crystals via slow evaporation (72% yield) .

- Metal coordination-assisted synthesis : React HgI₂ with 4,5-bis(methylthio)-1,3-dithiole-2-thione in toluene at 110°C, achieving 71% yield of coordination polymers after recrystallization .

- Multi-step lithiation : Use lithium diisopropylamide, selenium, ZnCl₂, and 1,2-dibromoethane for thione derivatives, optimizing cross-coupling with triethyl phosphite for TTF precursors .

- Key Considerations : Solvent choice (e.g., dichloromethane vs. toluene) and temperature (room temp vs. 110°C) significantly impact crystallinity and purity.

Q. How can structural features of 4-(methylthio)-1,3-dithiole-2-thione be experimentally validated?

- Methodology :

- X-ray crystallography : Resolve bond lengths (e.g., C–S single bonds: 1.819 Å vs. conjugated bonds: 1.650–1.743 Å) and planarity deviations (S4 deviates 0.0775 Å from the dithiole ring plane) .

- Spectroscopy : Use IR to confirm thione C=S stretching (~1055 cm⁻¹) and NMR to verify substituent effects (e.g., aromatic proton shifts at δ 5.69–7.32) .

Advanced Research Questions

Q. How can 4-(methylthio)-1,3-dithiole-2-thione be used to design coordination polymers with tailored properties?

- Methodology :

- Metal selection : Ag(I) and Hg(II) form 1D polymers via µ₂-S bridging, with Ag–S bond lengths (2.465 Å) indicating strong covalent interactions .

- Ligand modification : Introduce electron-withdrawing groups (e.g., cyanide) to enhance metal-ligand charge transfer, as shown in DFT studies .

Q. What computational strategies best predict the electronic properties of substituted dithiolethiones?

- Methodology :

- DFT vs. ab initio : DFT (B3LYP/6-311+G*) accurately predicts HOMO-LUMO gaps (~3.5 eV) and substituent effects (methylthio groups lower electron density by 0.2 eV) .

- Benchmarking : Validate against experimental UV-Vis spectra and X-ray charge density maps to resolve discrepancies in π-conjugation extent .

- Advanced Tip : Use time-dependent DFT (TD-DFT) to model excited-state behavior for optoelectronic applications.

Q. How do substituents influence the reactivity of 4-(methylthio)-1,3-dithiole-2-thione in cross-coupling reactions?

- Methodology :

- TTF synthesis : Cross-couple with triethyl phosphite under inert conditions, achieving 45–60% yields for conductive salts .

- Substituent effects : Electron-donating groups (e.g., methylthio) enhance oxidative stability but reduce charge-transfer efficiency in TTF derivatives .

Data Contradiction Analysis

Q. How to resolve discrepancies between computational and experimental bond lengths in dithiolethiones?

- Case Study :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.